Cysteine hydrazide

Übersicht

Beschreibung

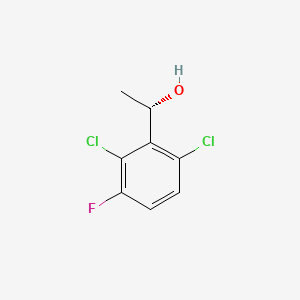

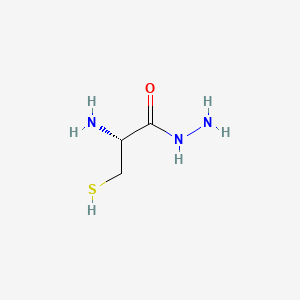

Cysteine hydrazide is a compound with the molecular formula C3H9N3OS and a molecular weight of 135.188 . It is also known by its CAS Registry Number: 70470-68-7 .

Synthesis Analysis

A robust strategy for the synthesis of C-terminal Cys-containing peptide acids has been reported. This involves mercaptoethanol-mediated hydrolysis of peptide thioesters prepared in situ from peptide hydrazides . This method is simple to operate and highly efficient, avoiding the use of derivatization reagents for resin modification .Molecular Structure Analysis

The molecular structure of Cysteine hydrazide is available as a 2D Mol file . A cationic cysteine hydrazide derivative, cysteine hydrazide nicotinamide (Cyhn), has been synthesized. This probe possesses both thiol and cationic moieties .Chemical Reactions Analysis

Cysteine hydrazide can be used as a key intermediate for different synthesis and modification purposes . In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed: Schiff base/imine formation to yield acyl hydrazone for protein labeling and hydrazide oxidation to yield acyl azides for condensation of peptide segments .Wissenschaftliche Forschungsanwendungen

1. Peptide and Protein Science

- Application Summary : Cysteine hydrazide is used as a protecting group in peptide and protein science. Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Methods of Application : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- Results or Outcomes : The use of cysteine hydrazide as a protecting group has facilitated the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

2. Protein Chemical Synthesis

- Application Summary : Cysteine hydrazide is used as a key intermediate in protein chemical synthesis . It has drawn attention in this field as peptide or protein hydrazides can be used for different synthesis and modification purposes .

- Methods of Application : Unprotected peptide hydrazides may be converted to peptide thioesters by combination of nitrite oxidation and thiolysis .

- Results or Outcomes : The use of cysteine hydrazide in protein chemical synthesis offers useful and otherwise-difficulty-to-obtain biomacromolecules for biological and pharmaceutical studies .

3. C-Terminal Hydrazinolysis of Native Peptides and Proteins

- Application Summary : Cysteine hydrazide is used in the C-terminal hydrazinolysis of native peptides and proteins . This process involves the transformation of a C-terminal hydrazide of a synthetic peptide into usefully functionalized peptides, including thioesters .

- Methods of Application : The process involves diazotization of the C-terminal hydrazide of a synthetic peptide to the corresponding acyl azide, which can then be transformed into usefully functionalized peptides .

- Results or Outcomes : The use of cysteine hydrazide in this process has enabled the production of usefully functionalized peptides, including thioesters .

4. Cancer Treatment

- Application Summary : Hydrazone chemicals, including cysteine hydrazide, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They have been explored for their potential in cancer treatment .

- Methods of Application : Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .

- Results or Outcomes : Although no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise in this field .

5. Mass Spectrometry Analysis

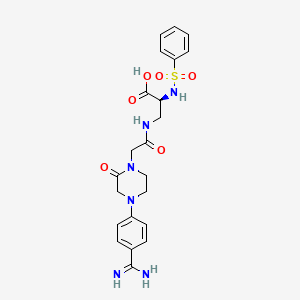

- Application Summary : Cysteine hydrazide is used in the purification and characterization of glycostructures using complementary tandem mass spectrometry (MS/MS) analysis .

- Methods of Application : A cationic cysteine hydrazide derivative was synthesized to selectively isolate fOS from periplasmic fractions of bacteria .

- Results or Outcomes : The use of cysteine hydrazide in this process has enabled the purification and characterization of glycostructures .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIYDJRAZKPGKO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NN)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206830 | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cysteine hydrazide | |

CAS RN |

58100-26-8 | |

| Record name | Cysteine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

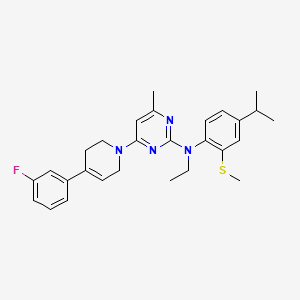

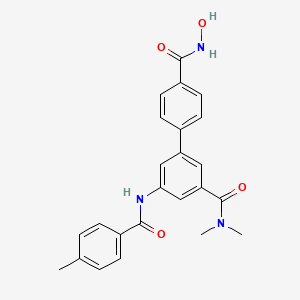

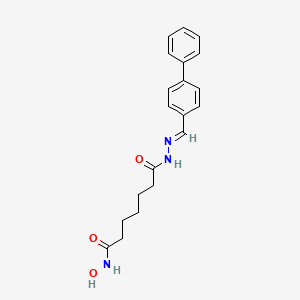

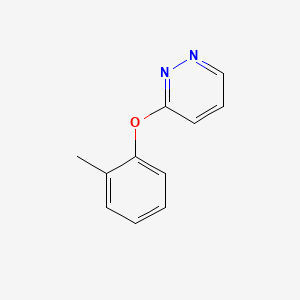

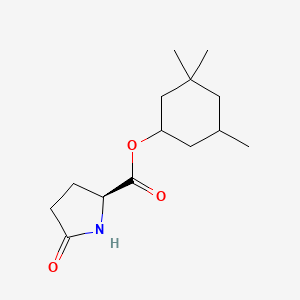

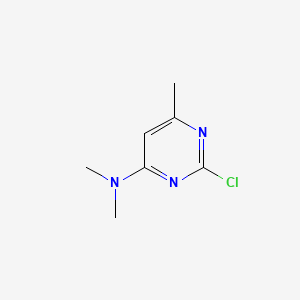

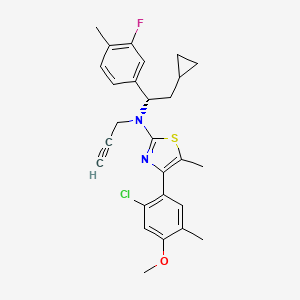

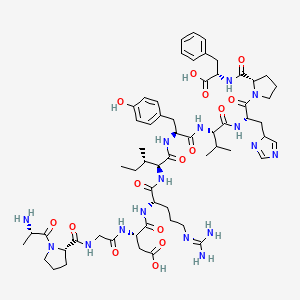

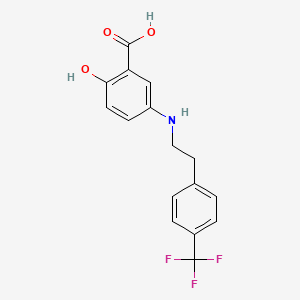

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.